molecular formula C13H18BrNO2 B8659756 3-Bromo-4-methoxy-N-[(oxan-4-yl)methyl]aniline

3-Bromo-4-methoxy-N-[(oxan-4-yl)methyl]aniline

Cat. No. B8659756
M. Wt: 300.19 g/mol
InChI Key: APEVYUDOBATLBK-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-[(oxan-4-yl)methyl]aniline is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C13H18BrNO2/c1-16-13-3-2-11(8-12(13)14)15-9-10-4-6-17-7-5-10/h2-3,8,10,15H,4-7,9H2,1H3

InChI Key

APEVYUDOBATLBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium (II) acetate (0.075 g, 0.34 mmol) and racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.223 g, 0.36 mmol) were suspended in dioxane (5mL). The mixture was evacuated and purged with nitrogen, and warmed to 50°C. In a separate vessel, 2-bromo-4-iodo-1-methoxybenzene (1.4 g, 4.47 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (0.547 mL, 4.47 mmol) and sodium-t- butoxide (0.645 g, 6.71 mmol) were suspended in dioxane (5ML). The resulting mixture was evacuated, purged with nitrogen and warmed to 50°C. After ~30 mins, the catalyst mixture was transferred to the reaction vessel. The reaction was evacuated and purged with nitrogen and heated at 80°C overnight. Very little product and mainly SM so reaction abandoned.
Quantity
0.00671 mol
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0.01 L
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0.00447 mol
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0.00447 mol
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0.000336 mol
Type
catalyst
Reaction Step Five

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